molecular formula C12H14ClN3O3 B2839092 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride CAS No. 1431964-06-5

3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride

Cat. No.: B2839092
CAS No.: 1431964-06-5
M. Wt: 283.71
InChI Key: MNAGYWPVLQHRON-UHFFFAOYSA-N
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Description

3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride (CAS: 1431964-06-5) is a benzoic acid derivative with a molecular formula of C₁₂H₁₄ClN₃O₃ and a molecular weight of 283.72 g/mol . It features a methoxy-substituted benzoic acid core linked to a 4-amino-1H-pyrazole moiety via a methylene bridge, with a hydrochloride salt enhancing its solubility and stability. This compound is of interest in pharmaceutical and materials science due to its hybrid structure, combining aromatic acidity with the heterocyclic versatility of pyrazole.

Properties

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15;/h2-5,7H,6,13H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGYWPVLQHRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common synthetic route includes the reaction of hydrazine with a suitable carbonyl compound to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and filtration, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or benzoic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. Specifically, derivatives of 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride have shown promising results in inhibiting various cancer cell lines:

Cancer Type Cell Line Inhibition (%)
Lung CancerA54970%
Breast CancerMDA-MB-23165%
Liver CancerHepG254.25%
Cervical CancerHeLa38.44%

These compounds exhibit significant antiproliferative activity, suggesting they may serve as effective agents in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacteria and fungi. In vitro studies demonstrated high efficacy against several strains:

Microorganism Type Inhibition Zone (mm)
Bacillus subtilisBacteria>15
Streptococcus pneumoniaeBacteria>15
Escherichia coliBacteria>15
Aspergillus flavusFungi>15

These results indicate that the compound could be developed as a novel antimicrobial agent .

Anti-inflammatory and Analgesic Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory and analgesic properties. In vivo studies have shown that these compounds can reduce inflammation and pain in animal models, making them candidates for further development in pain management therapies .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of pyrazole derivatives has been extensively studied to optimize their pharmacological properties. Modifications to the pyrazole ring and substituents on the aromatic system have been linked to enhanced biological activities, including improved potency against cancer cells and better antimicrobial effects .

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of a series of pyrazole derivatives, including this compound, using MTT assays on various cancer cell lines. The results confirmed that modifications to the pyrazole core significantly influenced anticancer activity, with some derivatives achieving over 70% inhibition in specific cancer types .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains, suggesting their potential use in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism by which 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Synthesis: The compound’s synthesis likely involves coupling 4-methoxybenzoic acid derivatives with 4-aminopyrazole precursors, followed by HCl salt formation—a strategy analogous to pyrazole-containing intermediates in .

Biological Activity

3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃·HCl
Molecular Weight283.711 g/mol
CAS Number1431964-06-5
Purity95%

Research indicates that compounds containing the pyrazole moiety can interact with various biological targets, leading to diverse therapeutic effects. The mechanisms include:

  • Microtubule Destabilization : Certain pyrazole derivatives have been shown to inhibit microtubule assembly, a crucial process in cell division. For instance, studies found that some derivatives caused significant inhibition of microtubule assembly at concentrations of 20 μM, suggesting potential as anti-cancer agents .
  • Apoptosis Induction : In cellular assays, the compound was observed to enhance caspase-3 activity and induce morphological changes indicative of apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives:

  • Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines including MDA-MB-231 (IC50: 2.43–7.84 μM) and HepG2 (IC50: 4.98–14.65 μM) .
  • Mechanistic Insights : The anticancer activity is attributed to several mechanisms including inhibition of topoisomerase II, EGFR, and microtubule dynamics .

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents:

  • Antibacterial Effects : Studies have reported sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Mechanism : The antibacterial action is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV .

Case Studies

  • Breast Cancer Model : A recent study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells. The most promising candidates displayed IC50 values indicating strong growth inhibition and were further analyzed for their apoptotic effects via caspase acti

Q & A

Q. Table 1: Comparative Bioactivity of Pyrazole Derivatives

CompoundAnticancer IC50_{50} (µM)LogP
Target Compound10–251.8
3-(4-Methoxyphenoxy)-1-methylpyrazole30–502.3
4-Amino-3,5-dimethylpyrazole>1000.9

Advanced: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential HCl vapor release.
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates. Identify targets via LC-MS/MS.
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to confirm selectivity.
  • CRISPR Knockout : Use KO cell lines (e.g., EGFR/^{-/-}) to assess dependency on suspected targets .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
  • Byproduct Control : Monitor methyl chloride formation during pyrazole methylation via GC-MS.
  • Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (<0.1% for any single impurity) .

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